3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide
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Overview
Description
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It is part of the imidazopyridine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide typically involves the reaction of 3-chloroimidazo[1,2-a]pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the imidazopyridine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by increasing the number of cells in the G0/G1 phase and causing nuclear condensation and fragmentation . Molecular docking studies have identified key residues such as Lys627 and Asp836 that interact with the compound, suggesting its potential as a lead anticancer structure .
Comparison with Similar Compounds
Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Known for its optical properties and applications in optoelectronics.
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Studied for its biological activities.
2-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Investigated for its antimicrobial properties.
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an anticancer agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJQRKIRYCNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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